Methyl alpha-eleostearate
Overview
Description
Synthesis Analysis
The synthesis of methyl alpha-eleostearate can be achieved through several methods, including the hydrogenation of methyl eleostearate, which results in the stepwise addition of hydrogen to the conjugated triene, producing various octadecenoates. Additionally, stereoselective preparation methods using nickel or palladium-catalyzed reactions of alkenylalanes with di-chloroethylene have been developed to produce methyl alpha-eleostearate efficiently (Allen & Kiess, 1956); (Ratovelomanana & Linstrumelle, 1984).
Molecular Structure Analysis
Research into the molecular structure of methyl alpha-eleostearate and its isomers, such as methyl beta-eleostearate, has confirmed the presence of trans, trans, trans configurations for beta; cis, trans, trans for alpha; and cis, trans, cis for punicate, elucidating the structure of these fatty acid esters through isomerization and synthesis techniques (Tolberg, Paschke, & Wheeler, 1961).
Chemical Reactions and Properties
Methyl alpha-eleostearate undergoes various chemical reactions, including addition reactions with phenols and mercuric acetate, highlighting its reactive conjugated double bonds and the formation of complex products with specific stereochemistry. These reactions shed light on its chemical behavior and potential for functionalization in synthetic applications (Planck, O’Connor, & Goldblatt, 1956); (Yoshimura Yukio, 1983).
Scientific Research Applications
Synthesis of Monoglyceride and Diglyceride : It can be used to synthesize monoglyceride and diglyceride of eleostearic acid, aiding in studying their biological activities (Liu Yunshuan, 2015).
Production of Low Molecular Weight Products : It serves in generating low molecular weight products like pentanal and methyl 9-oxononanoate (K. Fischer, G. Laskawy, W. Grosch, 1989).
Model Substance in Chemical Reactions : It acts as a model substance in determining molecular species composition distributions from tung oil-phenol reactions (Yoshimura Yukio, Masahiro Nomoto, 1986).
Study of Isomerization During Hydrogenation : Its hydrogenation produces equimolar amounts of various octadecenoates, providing evidence for the structure of alpha-eleostearic acid (R. R. Allen, A. Kiess, 1956).
Insights into Autoxidation and Polymerization : Its autoxidation leads to the formation of polymers through peroxide bridges, impacting the stability of highly unsaturated fatty acids (R. R. Allen, F. Kummerow, 1951).
Study of Cis, Trans Isomerism : Methyl esters of beta eleostearic, alpha eleostearic, and punicic acids can be isomerized to produce a mixture of different structures (W. Tolberg, R. Paschke, D. H. Wheeler, 1961).
Feeding Deterrent for Agricultural Pests : It serves as a feeding deterrent for the boll weevil on cotton (V. Ratovelomanana, G. Linstrumelle, 1984).
Dimerization Reactions : It can undergo aromatic ring substitution under acidic conditions, yielding a dimer with 3-methyl phenol units in its molecule (Yoshimura Yukio, 1983).
Cyclization in Polymerization : The cyclic product obtained by its thermal polymerization contains 1,2-dialkyl-3,5-cyclohexadiene as the primary product (D. Rivett, 1956).
Mercury Content Analysis : Its reaction with mercuric acetate in acetic acid solution produces a viscous, pale yellow oil with high mercury content (R. Planck, R. T. O’connor, L. A. Goldblatt, 1956).
Future Directions
While there is limited information on the future directions of Methyl alpha-eleostearate, it’s worth noting that it has been used in the modification of unsaturated polyester resin , suggesting potential applications in materials science.
Relevant Papers One paper discusses the modification of unsaturated polyester resin by Methyl alpha-eleostearate . This research could provide insights into the potential applications of Methyl alpha-eleostearate in materials science.
properties
IUPAC Name |
methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJYENXGDXRGDK-ZUGARUELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895804 | |
Record name | Methyl alpha-eleostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl alpha-eleostearate | |
CAS RN |
4175-47-7 | |
Record name | Methyl eleostearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl alpha-eleostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL ELEOSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488JU9AX5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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